molecular formula C15H15N3O B6424673 1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile CAS No. 2034512-58-6

1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile

Cat. No.: B6424673
CAS No.: 2034512-58-6
M. Wt: 253.30 g/mol
InChI Key: JIYNUQBNQIJLMO-UHFFFAOYSA-N
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Description

1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

1-[2-(1-methylindol-3-yl)acetyl]azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-17-10-12(13-4-2-3-5-14(13)17)6-15(19)18-8-11(7-16)9-18/h2-5,10-11H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYNUQBNQIJLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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